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Compound of Interest

Compound Name:
3-(Azepan-1-yl)propanoic acid

hydrochloride

Cat. No.: B1371197 Get Quote

Before delving into complex connectivity, we must first establish the fundamental properties of

the molecule: its elemental composition and the chemical functionalities it contains. High-

resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are

the cornerstones of this initial phase.

Molecular Formula Determination via High-Resolution
Mass Spectrometry (HRMS)
The first crucial question is, "What is the molecular formula?". While nominal mass

spectrometry provides the integer mass of a molecule, high-resolution mass spectrometry

offers mass accuracy to several decimal places.[3] This precision is powerful enough to

distinguish between different molecular formulas that may share the same nominal mass.[4][5]

For 3-(azepan-1-yl)propanoic acid hydrochloride (C₉H₁₈ClNO₂), the analysis is typically

performed using a soft ionization technique like Electrospray Ionization (ESI) in positive ion

mode. The molecule we expect to observe is the protonated free base [C₉H₁₇NO₂ + H]⁺, which

has the formula [C₉H₁₈NO₂]⁺. The chloride ion remains in solution as the counter-ion.

Table 1: Theoretical vs. Experimental Mass Data
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Parameter Theoretical Value
Expected
Experimental
Result

Information Gained

Molecular Formula C₉H₁₈ClNO₂ - Hypothesized Formula

Observed Ion (ESI+) [C₉H₁₈NO₂]⁺ -
Cation of the free

base

Nominal Mass of Ion 172 amu m/z ≈ 172
Integer Molecular

Weight

Exact Mass of Ion 172.13378 Da
m/z = 172.1338 ±

0.0005 Da

Unambiguous

Molecular Formula[3]

[6]

Sample Preparation: Dissolve approximately 0.1 mg of 3-(azepan-1-yl)propanoic acid
hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source. Calibrate the instrument using a known standard immediately

prior to analysis to ensure high mass accuracy.

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in

positive ion mode over a mass range of m/z 50-500.

Data Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺. Compare the

experimentally measured exact mass to the theoretical exact mass calculated for the

proposed formula [C₉H₁₈NO₂]⁺. A mass error of <5 ppm provides high confidence in the

assigned formula.[6]

Functional Group Identification via FTIR Spectroscopy
FTIR spectroscopy is an indispensable and rapid technique for identifying the functional groups

present in a molecule.[7][8] It works by measuring the absorption of infrared radiation by the

sample, which excites molecular vibrations at specific frequencies characteristic of different

bond types.[9] For our target molecule, the FTIR spectrum will provide clear evidence for the

carboxylic acid and the protonated amine (ammonium) salt.
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Table 2: Key FTIR Absorption Bands for 3-(Azepan-1-yl)propanoic acid hydrochloride

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group
Significance for
Structure
Confirmation

2500-3300 (very

broad)
O-H stretch Carboxylic Acid

Confirms the

presence of the acid

functionality.[10]

2400-2700 (broad) N⁺-H stretch Ammonium Salt

Crucial evidence for

the hydrochloride salt

form.

2850-2960 (strong) C-H stretch Alkane (CH₂)

Confirms the aliphatic

nature of the azepane

ring and propanoic

chain.[10]

1700-1725 (strong) C=O stretch Carboxylic Acid
Confirms the carbonyl

of the acid.[10]

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of

the compound with ~100 mg of dry KBr powder and press into a transparent disc.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

Background Scan: Perform a background scan of the empty sample compartment (or clean

ATR crystal) to account for atmospheric CO₂ and H₂O.

Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically over

a range of 4000-400 cm⁻¹.

Interpretation: Analyze the spectrum, identifying the key absorption bands and correlating

them with the functional groups listed in Table 2.

Part 2: Assembling the Framework - The Power of
NMR Spectroscopy
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With the formula and functional groups established, we now turn to Nuclear Magnetic

Resonance (NMR) spectroscopy to determine the precise connectivity of all atoms.[11][12]

NMR is the most powerful tool for the de novo structure elucidation of organic molecules in

solution.[13][14][15] We will use a suite of 1D and 2D NMR experiments to build the molecular

structure piece by piece.

The proposed structure of 3-(azepan-1-yl)propanoic acid hydrochloride is shown below, with

positions labeled for NMR discussion.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
1D NMR provides the initial blueprint, showing the different types of hydrogen and carbon

atoms in the molecule and their local electronic environments.[16]

¹H NMR: Provides information on the number of distinct proton environments, their relative

numbers (integration), and their neighboring protons (spin-spin splitting).

¹³C NMR: Shows the number of distinct carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
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Position Atom
Predicted ¹H
Shift (ppm) &
Multiplicity

Predicted ¹³C
Shift (ppm)

Rationale

1 C=O - ~175

Carbonyl carbon,

deshielded by

oxygen.

2 -CH₂- ~2.8 (t) ~31
Alpha to carbonyl

group.

3 -CH₂- ~3.4 (t) ~50

Alpha to

protonated

nitrogen, highly

deshielded.

4, 4' -CH₂- ~3.3 (m) ~56

Alpha to

protonated

nitrogen in the

ring.

5, 8 -CH₂- ~1.9 (m) ~26
Beta to nitrogen

in the ring.

6, 7 -CH₂- ~1.7 (m) ~25

Gamma/delta to

nitrogen in the

ring.

- N⁺-H
Exchanges with

D₂O
-

In a non-

deuterated

solvent (like

DMSO-d₆), this

would appear as

a broad singlet.

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC
While 1D NMR gives us the pieces, 2D NMR shows us how they connect.[13]
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COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other,

typically on adjacent carbons. We expect to see a correlation between H-2 and H-3, and

correlations between the adjacent protons within the azepane ring (H-4 to H-5, H-5 to H-6,

etc.).

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton signal directly to the

carbon atom it is attached to. This allows for the unambiguous assignment of the carbon

signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting

disparate parts of the molecule. It shows correlations between protons and carbons that are

separated by 2 or 3 bonds. This will definitively link the propanoic acid chain to the azepane

ring.

Table 4: Key Expected HMBC Correlations

Proton at Position
Correlates to Carbon at
Position

Significance

H-2 C-1, C-3
Confirms the propanoic acid

chain fragment.

H-3 C-1, C-2, C-4

Crucially links the propanoic

chain (via H-3) to the azepane

ring (via C-4).

H-4 C-3, C-5, C-8

Provides reciprocal

confirmation of the link

between the ring (H-4) and the

chain (C-3).

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Set the spectral width and reference the

solvent peak.

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.
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2D COSY Acquisition: Run a standard gradient-selected COSY experiment.

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for

one-bond J(CH) coupling (~145 Hz).

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for

long-range J(CH) coupling (typically 8-10 Hz).

Data Analysis: Process and analyze all spectra. Use the HSQC to assign carbons, the COSY

to trace out the spin systems, and the HMBC to connect the fragments into the final

structure.

Part 3: Integrated Strategy and Final Confirmation
The structure is not confirmed by any single piece of data but by the convergence of all

evidence into a single, consistent conclusion. The workflow below illustrates this logical

progression.

Initial Analysis

Framework Assembly (NMR)

HRMS

Formula

Molecular Formula
(C₉H₁₈ClNO₂)

FTIR

Func_Groups

Functional Groups
(-COOH, N⁺-H)

¹H NMR

Fragments

Identify Fragments
(Propanoic acid, Azepane)

¹³C NMR

Identify Fragments
(Propanoic acid, Azepane)

COSY

Connectivity

¹H-¹H Connections

HSQC

¹H-¹³C Connections (1-bond)

HMBC

Final Structure Confirmed:
3-(azepan-1-yl)propanoic acid HCl

Key ¹H-¹³C Connections (2-3 bond)
Confirms Linkage
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Click to download full resolution via product page

Caption: Workflow for the structure elucidation of 3-(azepan-1-yl)propanoic acid HCl.

Optional: Absolute Confirmation with X-ray
Crystallography
While the combination of HRMS and multidimensional NMR provides an exceptionally high

degree of confidence, single-crystal X-ray crystallography remains the "gold standard" for

unambiguous structure determination in the solid state.[17][18][19] If a suitable single crystal of

the compound can be grown, this technique can confirm the atomic connectivity and 3D

arrangement of the atoms, providing the ultimate validation of the structure derived from

spectroscopic methods.[20][21]

Conclusion
The structure elucidation of 3-(azepan-1-yl)propanoic acid hydrochloride is a systematic

process that relies on the logical integration of data from multiple, complementary analytical

techniques. By first determining the molecular formula with HRMS and identifying key

functional groups with FTIR, a foundational hypothesis is formed. This hypothesis is then

rigorously tested and refined using a suite of 1D and 2D NMR experiments, which piece

together the atomic framework. The key HMBC experiment provides the definitive link between

the molecular fragments, leading to the final, validated structure. This methodical, evidence-

based approach ensures the scientific integrity and trustworthiness required in modern

chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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